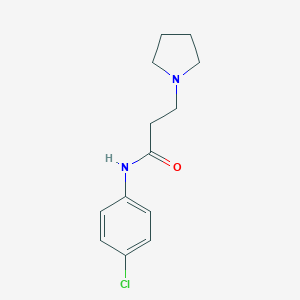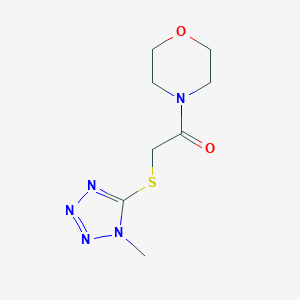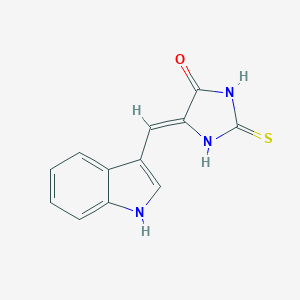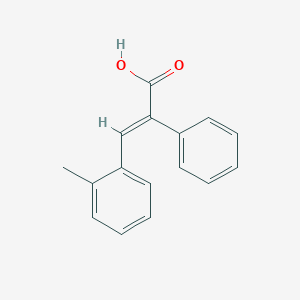
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, also known as CFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. CFPP has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.
Wirkmechanismus
The exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine is still not fully understood. However, it has been suggested that 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine may exert its biological effects by modulating various signaling pathways in cells. For example, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been reported to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been shown to possess anticonvulsant activity by modulating the activity of ion channels in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine in lab experiments. For example, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine may exhibit off-target effects, which could complicate the interpretation of experimental results. Additionally, the exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine is still not fully understood, which could make it difficult to design experiments to elucidate its biological effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, which could provide insights into its biological effects. Finally, there is a need for more studies to evaluate the safety and toxicity of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, particularly in animal models.
Synthesemethoden
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperazine with 2-furoyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in drug development. It has been reported to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been reported to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
Eigenschaften
Produktname |
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine |
|---|---|
Molekularformel |
C16H17ClN2O2 |
Molekulargewicht |
304.77 g/mol |
IUPAC-Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2 |
InChI-Schlüssel |
UTTLUPCTIOOPQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)

![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)

![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)